2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound with a molecular formula of C21H15Cl2N3OS This compound is known for its unique structure, which includes a benzothiazole ring, a hydrazone linkage, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 2,4-dichlorobenzylidenehydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino]-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine
- (2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide
Uniqueness
2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its antimicrobial activity, while the benzothiazole ring contributes to its stability and reactivity .
Properties
IUPAC Name |
N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3OS/c22-16-8-7-15(18(23)11-16)13-27-17-9-5-14(6-10-17)12-24-26-21-25-19-3-1-2-4-20(19)28-21/h1-12H,13H2,(H,25,26)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILAAGUUZKFFU-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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